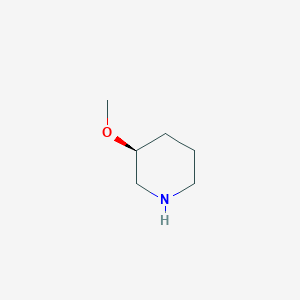

(S)-3-Methoxypiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Methoxypiperidine, also known as (S)-3-MMP, is an organic compound belonging to the piperidine family. It is a chiral molecule, meaning it has two non-superimposable mirror images of itself, and is a key intermediate in the synthesis of a variety of pharmaceuticals. (S)-3-MMP has many applications in the medical and scientific fields, including its use in the synthesis of drugs, organic chemistry, and biochemistry.

科学的研究の応用

1. Boron(III) Bromide-Induced Ring Contraction

(S)-3-Methoxypiperidine can be transformed into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, indicating a unique conversion from piperidines to pyrrolidines (Tehrani et al., 2000).

2. Synthesis of Cisapride Intermediates

Efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate for the chiral synthesis of the drug molecule Cisapride, demonstrates its importance in pharmaceutical compound development (Shirode et al., 2008).

3. Synthesis of 2,3-Methanopipecolic Acid

(S)-3-Methoxypiperidine serves as a chiral auxiliary in the transformation to optically active 2,3-methanopipecolic acid, showcasing its role in producing stereochemically complex molecules (Matsumura et al., 2000).

4. Development of Metal Triflate-Catalyzed Reactions

Research shows the potential of 2-methoxy- and 2-acyloxypiperidines (derivatives of (S)-3-Methoxypiperidine) in metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, which is pivotal in the synthesis of complex organic compounds (Okitsu et al., 2001).

5. Production of 3'-Methylamino Amsacrine Analogs

The molecule is used in the synthesis of analogs of amsacrine, a clinical antileukemic agent, showing its application in the development of anticancer drugs (Atwell et al., 1986).

6. Stereoselective Synthesis of Iminosugars

(S)-3-Methoxypiperidine is utilized in the stereoselective synthesis of iminosugars, highlighting its role in the creation of biologically active compounds (Moriyama et al., 2009).

7. Synthesis of Natural Products

It acts as a key element in the synthesis of natural products containing the 3-hydroxypiperidine scaffold, underlining its significance in natural product synthesis (Wijdeven et al., 2010).

8. Analgesic Compound Development

3,5-Propanopiperidine derivatives, related to (S)-3-Methoxypiperidine, have been investigated for their potential as analgesics, indicating its relevance in pain management research (Oki et al., 1974).

9. Acetoxylation for Synthesis of Alkaloids

(S)-3-Methoxypiperidine derivatives are utilized in acetoxylation processes for the stereoselective synthesis of alkaloids such as pseudoconhydrine, demonstrating its utility in alkaloid synthesis (Shono et al., 1984).

10. Electrochemically Activated Methylating Agent

1-Methoxy-2,2,6,6-tetramethylpiperidine (a derivative) is used as an electrochemically activated methylating agent, showcasing its role in innovative synthetic chemistry approaches (Norcott et al., 2019).

特性

IUPAC Name |

(3S)-3-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)

![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)

![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2690225.png)